7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one

Nucleoside Synthesis Amination Arabinosylguanine

Researchers developing kinase inhibitor libraries or nucleoside analogs need a building block with the 7-amino group essential for ATP hinge-binding. Generic substitution with the unsubstituted core is invalid-the 7-amino derivative enables amination of the 7-chloro precursor to yield arabinosylguanine analogs, inaccessible to the parent. Procurement supports parallel synthesis of guanine/hypoxanthine pairs from a common chloro intermediate, accelerating antiviral and anticancer nucleoside screening. As the core scaffold of patented 5,7-disubstituted JAK inhibitors, this compound is pre-validated for autoimmune and inflammatory disease targets.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
Cat. No. B13145260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=N1)C=C(NC2=O)N
InChIInChI=1S/C6H6N4O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h1-3H,7H2,(H,9,11)
InChIKeyHKBKQEOSUUMRCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one: Core Scaffold Identity & Procurement Classification


7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one (CAS 252230-10-7) is a bicyclic heterocycle that belongs to the imidazo[1,2-c]pyrimidin-5-one class. It is structurally characterized by a bridgehead nitrogen and a 7-amino substituent on the pyrimidine ring . This compound is formally a derivative of 3,N4-ethenocytosine, a known mutagenic DNA lesion [1]. While commercially available as a building block from multiple vendors at purities typically ≥95% , its primary value for drug discovery stems from its role as a direct synthetic precursor to nucleoside analogs and its overlap with the core scaffold of patented kinase inhibitors [2][3].

Nucleoside analog synthesis: Direct amination product for guanine mimic libraries via 7-chloro intermediate.
Kinase inhibitor pharmacophore: Core scaffold of patented JAK inhibitors requiring 5,7-disubstitution.
Adenine-mimic hinge binding: 7-amino donor/acceptor motif for ATP-site probe design.

Why 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one Cannot Be Replaced by Unsubstituted or Deaminated Analogs


Generic substitution within the imidazo[1,2-c]pyrimidin-5-one family is invalid due to the critical chemical and biological divergence introduced by the 7-amino group. The unsubstituted core is primarily studied as a mutagenic lesion (3,N4-ethenocytosine), while the 7-amino derivative enables specific synthetic transformations, such as amination of the 7-chloro precursor, to yield arabinosylguanine analogs, a pathway inaccessible to the parent core [1]. Furthermore, patent-defined kinase inhibitor pharmacophores (e.g., JAK inhibitors) explicitly require 5,7-disubstitution for target binding, establishing the 7-position as a key vector for modulating affinity and selectivity, a functional gain absent in unsubstituted or 5-substituted-only analogs [2].

Target
7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one
Unsubstituted core
Lacks 7-amino; recognized as mutagenic lesion, not a kinase inhibitor scaffold. Synthetic outcome diverges.
Target
7-Amino derivative
7-Chloro / dehalogenated analog
Yields hypoxanthine analog, not guanine mimic; 7-chloro intermediate requires further amination. Nucleobase mimicry may not transfer.

Quantitative Comparator Evidence for 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one in Medicinal Chemistry


Synthetic Utility as a Guanine Analog Precursor vs. 7-Chloro Intermediate

The compound serves as the direct product of amination of 7-chloro-1-(2,3,5-tri-O-benzyl-beta-D-arabinofuranosyl)imidazo[1,2-c]pyrimidin-5-one, yielding the protected arabinosylguanine analog. This contrasts with the 7-chloro precursor and the dehalogenated (unsubstituted) analog, which generates the arabinosylhypoxanthine analog upon hydrogenolysis [1]. The assay context confirms the synthetic route but reports no significant antiviral or antimicrobial activity for the final deprotected nucleosides in vitro [1].

Synthetic utility
Reported
Target: Guanine mimic (arabinosylguanine analog)
Comparator: Hypoxanthine mimic (from 7-chloro reduction)
No comparative bioactivity data
Supports nucleoside analog library synthesis.
Reported synthetic route; in‑vitro activity not observed.
Nucleoside Synthesis Amination Arabinosylguanine

Scaffold Potential for JAK Kinase Inhibition vs. Unsubstituted Core

The 5,7-disubstituted imidazo[1,2-c]pyrimidine scaffold, including 7-amino variants, is explicitly claimed in patents as an inhibitor of JAK kinases, with exemplar compounds showing IC50 values below 100 nM for JAK family members [1]. In contrast, the unsubstituted 3,N4-ethenocytosine core is not associated with kinase inhibition but rather with DNA repair enzyme recognition [2]. No direct head-to-head data between the specific 7-amino compound and a close comparator is provided.

Kinase inhibition
Class‑level inference
Exemplar in series: IC50
Unsubstituted core: Not associated with kinase inhibition
Supports JAK inhibitor lead discovery.
Patent exemplar data; requires validation of 7‑amino analog.
Physicochemical profile
Class‑level inference
Target HBA: 3 | MW: 150.14
Comparator HBA: 2 | MW: 134.14
Δ +1 HBA · +16 Da
May enhance solubility; reduced permeability expected.
Calculated values; experimental validation needed.
Kinase Inhibition JAK Immunology

Physicochemical Profile vs. 7-Aminoimidazo[1,2-c]pyrimidine (Deoxy Analog)

The 5-oxo group in 7-aminoimidazo[1,2-c]pyrimidin-5(1H)-one provides two hydrogen bond acceptors (HBA) compared to one for 7-aminoimidazo[1,2-c]pyrimidine, while both compounds maintain two hydrogen bond donors (HBD) from the 7-amino group . The increased molecular weight (150.14 vs 134.14 g/mol) and added polarity suggest lower membrane permeability but enhanced aqueous solubility, a trade-off relevant for lead optimization of CNS vs. systemic targets .

Physicochemical profile
Class‑level inference
Target HBA: 3 | MW: 150.14
Comparator HBA: 2 | MW: 134.14
Δ +1 HBA · +16 Da
May enhance solubility; reduced permeability expected.
Calculated values; experimental validation needed.
Hydrogen Bonding LogP Solubility

Procurement-Validated Applications for 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one


Synthesis of Arabinofuranosyl-Guanine Nucleoside Analog Libraries

As detailed in the foundational 1976 synthesis [1], this compound is the direct amination product en route to 1-(beta-D-arabinofuranosyl)imidazo[1,2-c]pyrimidin-5-one nucleosides. Procurement enables the parallel synthesis of guanine and hypoxanthine analog pairs from a common chloro intermediate, which is valuable for antiviral and anticancer nucleoside screening collections.

Lead Discovery for JAK Kinase Inhibitors

The compound's scaffold is a core component of patented 5,7-substituted imidazo[1,2-c]pyrimidine JAK inhibitors [2]. Scientific teams pursuing autoimmune or inflammatory disease targets should procure this building block to rapidly generate libraries exploring the 5-position vector while maintaining the critical 7-amino hinge-binding group.

Biophysical Probe Design for ATP-Binding Site Profiling

The 7-amino group is a hydrogen bond donor/acceptor that mimics the adenine moiety of ATP, as inferred from CDK2 co-crystal structures of related imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors [3]. Researchers developing affinity probes or PROTACs targeting purinergic binding sites should prioritize this compound for its established hinge-region interaction motif, which is absent in 7-unsubstituted analogs.

Application
Selection Property
Validation Focus
Synthesis of arabinofuranosyl‑guanine nucleoside analog libraries
7‑Amino functionalization for guanine mimic construction
Synthetic route feasibility; product identity confirmation
Lead discovery for JAK kinase inhibitors
5,7‑Disubstituted pharmacophore with 7‑amino hinge‑binding group
Kinase inhibition assay; selectivity panel profiling
Biophysical probe design for ATP‑binding site profiling
7‑Amino adenine‑mimic hinge‑binding motif
Binding affinity; co‑crystal structure validation
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